molecular formula C17H15ClN2O4 B12734832 N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide CAS No. 87444-09-5

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide

Cat. No.: B12734832
CAS No.: 87444-09-5
M. Wt: 346.8 g/mol
InChI Key: JLFHUGXYBUGWLP-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam structures known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and environmental considerations. Catalytic methods and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and its activity against various bacterial strains.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in the process. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide

Uniqueness

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxybenzamide groups contribute to its enhanced activity and selectivity compared to other similar compounds .

Properties

CAS No.

87444-09-5

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide

InChI

InChI=1S/C17H15ClN2O4/c1-24-13-9-5-3-7-11(13)15-14(18)17(23)20(15)19-16(22)10-6-2-4-8-12(10)21/h2-9,14-15,21H,1H3,(H,19,22)

InChI Key

JLFHUGXYBUGWLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)Cl

Origin of Product

United States

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